![molecular formula C8H6N2O3 B2779060 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1781183-23-0](/img/structure/B2779060.png)
6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
“6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1781183-23-0. It has a molecular weight of 178.15 . The IUPAC name for this compound is 6-oxo-5,6-dihydroimidazo[1,2-a]pyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research in medicinal and biological companies . Imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds with applications in medicinal chemistry and drug molecule production .Molecular Structure Analysis
The InChI code for “6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid” is 1S/C8H6N2O3/c11-5-1-2-7-9-6(8(12)13)4-10(7)3-5/h1-2,4H,3H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at 28°C . .Scientific Research Applications
- Recent studies have explored the antibacterial potential of 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. These compounds exhibit promising activity against bacterial strains, including Mycobacterium tuberculosis (Mtb) .
- In an acute TB mouse model, treatment with 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid analogs led to significant reductions in bacterial load .
- Researchers have investigated the transformation of imidazo[1,2-a]pyridine-2-carboxylates (including 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid) into anxiolytic drugs .
Antibacterial and Antitubercular Activity
Anxiolytic Drug Development
Fluorescent Bioimaging of pH
Safety and Hazards
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
It’s worth noting that some imidazo[1,2-a]pyridine compounds have been found to be active against various forms of tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
properties
IUPAC Name |
6-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-1-2-7-9-6(8(12)13)4-10(7)3-5/h1-4,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSXKIKHXGGJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid |
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